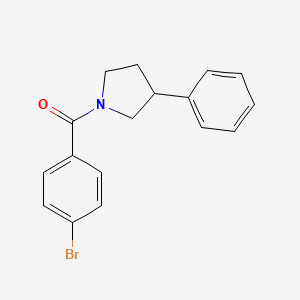![molecular formula C24H17NO8 B4978336 [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate](/img/structure/B4978336.png)
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a methoxyphenoxy group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromen-4-one core reacts with 4-methoxyphenol in the presence of a suitable base like potassium carbonate.
Esterification with 2-Methyl-3-nitrobenzoic Acid: The final step involves the esterification of the intermediate product with 2-methyl-3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate: can be compared with other similar compounds, such as:
Chromen-4-one Derivatives: Compounds like flavones and isoflavones, which share the chromen-4-one core but differ in their substituents.
Nitrobenzoate Esters: Compounds like methyl 3-nitrobenzoate and ethyl 2-nitrobenzoate, which have similar ester functionalities but different aromatic substitutions.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO8/c1-14-18(4-3-5-20(14)25(28)29)24(27)33-17-10-11-19-21(12-17)31-13-22(23(19)26)32-16-8-6-15(30-2)7-9-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLCZFKOFRVAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
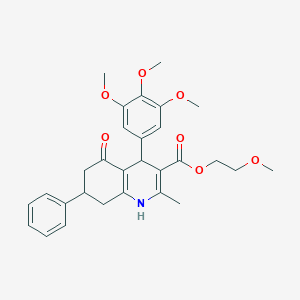
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![N-{1-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4978267.png)
![2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![17-(2-Methylpropyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline](/img/structure/B4978292.png)
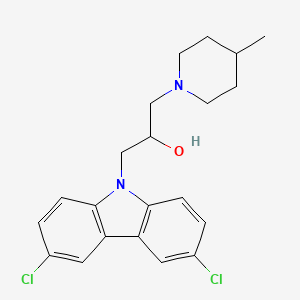
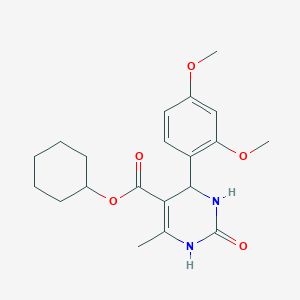
![[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B4978321.png)
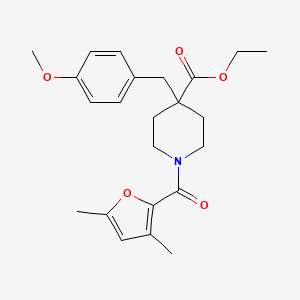
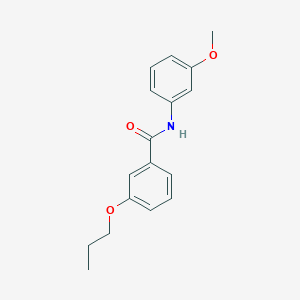
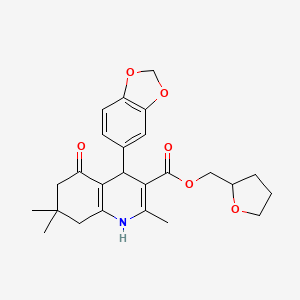
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
